molecular formula C11H10FNS B1466470 (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine CAS No. 1483551-66-1

(4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine

Cat. No.: B1466470
CAS No.: 1483551-66-1
M. Wt: 207.27 g/mol
InChI Key: IERWRHHDYMGZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a thiophene ring, and an amine group attached to a benzene ring. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Iron powder, catalytic hydrogenation

    Substitution: Sodium hydroxide, alkoxides

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Amine derivatives

    Substitution: Hydroxyl or alkoxy derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

(4-fluoro-3-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERWRHHDYMGZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C2=CSC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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